1-(2-(Methoxymethoxy)phenyl)ethanone

Description

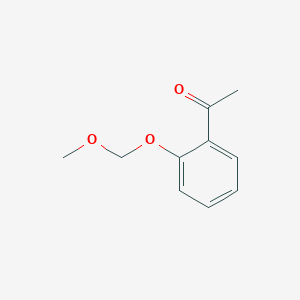

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(methoxymethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)9-5-3-4-6-10(9)13-7-12-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAMKXDYEKNHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437453 | |

| Record name | 1-[2-(Methoxymethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-18-0 | |

| Record name | 1-[2-(Methoxymethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-(Methoxymethoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of 1-(2-(methoxymethoxy)phenyl)ethanone, a valuable intermediate in organic synthesis. The core of this process involves the protection of the phenolic hydroxyl group of 2'-hydroxyacetophenone using a methoxymethyl (MOM) ether. This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions of the acidic phenol proton.

Synthesis Pathway Overview

The primary pathway for synthesizing this compound is the etherification of the phenolic hydroxyl group of 2'-hydroxyacetophenone. The methoxymethyl (MOM) group serves as an effective protecting group because it is stable under a variety of conditions, including strongly basic and weakly acidic environments, yet can be removed under specific acidic conditions.[1]

The general transformation is illustrated below:

Caption: General synthesis scheme for this compound.

Methodologies and Reagents

Several established methods are available for the introduction of the MOM group onto a phenol. The choice of method often depends on the substrate's sensitivity to acid or base, the desired scale of the reaction, and safety considerations.

Method A: Methoxymethyl Chloride (MOMCl) with a Non-Nucleophilic Base

This is a very common and effective method.[2][3] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction. Stronger bases like sodium hydride (NaH) can also be used to first deprotonate the phenol, forming a more nucleophilic phenoxide intermediate.[4]

-

Reagents : Methoxymethyl chloride (MOMCl), N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH).

-

Solvent : Dichloromethane (DCM)[3] or Dimethylformamide (DMF).[4][5]

-

Advantages : High yields are often achieved under relatively mild conditions.[4]

-

Disadvantages : MOMCl is a potent carcinogen and must be handled with extreme care in a well-ventilated fume hood.[3]

Method B: Dimethoxymethane (DMM) with an Acid Catalyst

This method provides a safer alternative to the highly toxic MOMCl.[6] An acid catalyst, such as phosphorus pentoxide (P₂O₅) or a Lewis acid, facilitates an acetal exchange reaction.[6]

-

Reagents : Dimethoxymethane (DMM, also known as methylal), acid catalyst (e.g., P₂O₅, zinc dibromide, trifluoromethanesulfonic acid).[6][7]

-

Solvent : Dichloromethane (DCM) or Chloroform (CHCl₃).[6][7]

-

Advantages : Avoids the use of carcinogenic MOMCl.

-

Disadvantages : Requires strongly acidic conditions which may not be suitable for acid-sensitive substrates.

Method C: Methoxymethyl Acetate with a Lewis Acid Catalyst

Methoxymethyl acetate can serve as another alternative protecting reagent, catalyzed by a mild Lewis acid like zinc chloride.[8] This approach also avoids the use of MOMCl.

-

Reagents : Methoxymethyl acetate, Zinc chloride (ZnCl₂).[8]

-

Solvent : Dichloromethane (DCM).[8]

-

Advantages : Utilizes less hazardous reagents compared to MOMCl.[8]

Quantitative Data Presentation

The following table summarizes reaction conditions and yields for the MOM protection of various phenolic compounds, providing a reference for the expected outcome in the synthesis of this compound.

| Starting Material | Reagents | Solvent | Time | Temp. (°C) | Yield (%) | Reference |

| Phenol | MeOCH₂Cl, i-Pr₂NEt | CH₂Cl₂ | 3 - 8 h | RT | 85 - 98 | [4] |

| Phenol | MeOCH₂Cl, NaH | DMF | 2 h | RT | 74 - 96 | [4] |

| Phenol | Methoxymethyl acetate, ZnCl₂ | CH₂Cl₂ | 16 h | RT | 81 | [8] |

| 3,4-Dichlorophenol | Methoxymethyl acetate, ZnCl₂ | CH₂Cl₂ | N/A | RT | 66 | [8] |

| 4-Carbomethoxyphenol | Methoxymethyl acetate, ZnCl₂ | CH₂Cl₂ | N/A | RT | 68 | [8] |

| 1-(2,4,6-trihydroxyphenyl)ethanone | Dimethoxymethane, AcCl, ZnBr₂, i-Pr₂NEt | DCM | Overnight | 5 → RT | 100 | [7] |

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the methoxymethylation of phenols using MOMCl and DIPEA, which is widely applicable.[3][5]

Materials:

-

2'-Hydroxyacetophenone (1.0 eq)

-

Methoxymethyl chloride (MOMCl, 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup : To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2'-hydroxyacetophenone (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Addition of Base : Add N,N-diisopropylethylamine (2.0 eq) to the solution via syringe.

-

Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of MOMCl : (Caution: MOMCl is a carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment.) Add methoxymethyl chloride (1.5 eq) dropwise to the stirred solution over 10-15 minutes.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 3-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup : Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction : Extract the aqueous layer with dichloromethane (2x).

-

Washing : Combine the organic layers and wash sequentially with water and then saturated brine solution.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Experimental Workflow Diagram

The logical flow of the experimental protocol is outlined below.

Caption: Step-by-step workflow for the synthesis and purification.

References

- 1. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adichemistry.com [adichemistry.com]

- 7. 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 8. Alcohol and phenol protecting groups. MOM protection chemistry [oocities.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-(Methoxymethoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-(Methoxymethoxy)phenyl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted values and established experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis, offering a foundational understanding of the compound's characteristics and the methodologies for their empirical validation.

Physicochemical Properties

The quantitative physicochemical data for this compound is not extensively reported in the scientific literature. The following table summarizes the available predicted and estimated values for key properties. It is crucial to note that these are computational estimations and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | Calculated |

| Molecular Formula | C10H12O3 | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| logP (Octanol-Water Partition Coefficient) | ~1.2 (estimated) | Predicted for a structurally similar compound[1] |

Note: The logP value is an estimation based on the predicted value for the structurally related compound 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone.[1] The actual value for this compound may vary and requires experimental determination.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies that can be employed to determine the physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure and serves as a crucial indicator of purity.[2][3]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.[3] The powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[2]

-

Determination: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.[2]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[4] A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5]

Methodology: Simple Distillation

-

Apparatus Setup: A distillation flask is charged with a small volume of this compound and a few boiling chips. The flask is connected to a condenser, and a thermometer is positioned so that its bulb is just below the side arm of the flask.[6]

-

Heating: The flask is gently heated.[5]

-

Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid as the vapor enters the condenser.[6]

-

Data Recording: The stable temperature reading on the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded as boiling point varies with pressure.[5]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of various solvents (e.g., 1 mL) of differing polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) is added to each test tube.[7]

-

Observation: The tubes are agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble in each solvent.[8] For liquid solutes, miscibility is observed.[8]

pKa Determination

The pKa is a measure of the acidity of a compound.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.[9]

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point of the titration.[10]

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties.

Methodology: Shake Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]

Conclusion

This technical guide has outlined the predicted physicochemical properties of this compound and provided detailed, adaptable protocols for their experimental determination. While a comprehensive experimental dataset for this specific molecule is currently lacking in public literature, the methodologies described herein provide a robust framework for researchers to characterize the compound. Accurate determination of these properties is fundamental for its application in scientific research and drug development, enabling a deeper understanding of its behavior and potential applications. It is strongly recommended that the predicted values presented are validated through rigorous experimental work.

References

- 1. 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone | 65490-09-7 | Benchchem [benchchem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. agilent.com [agilent.com]

- 12. acdlabs.com [acdlabs.com]

Elucidation of the Chemical Structure of 1-(2-(Methoxymethoxy)phenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of 1-(2-(Methoxymethoxy)phenyl)ethanone. The document details the predicted spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, which are fundamental for the structural confirmation of this compound. A generalized experimental protocol for its synthesis via the protection of 2-hydroxyacetophenone is also presented. The logical workflow for structure determination and the experimental procedure are visually represented through diagrams. This guide serves as a valuable resource for chemists and researchers involved in organic synthesis and drug discovery.

Introduction

This compound is an aromatic ketone that incorporates a methoxymethyl (MOM) ether protecting group. The MOM group is frequently employed in multi-step organic synthesis to mask the reactivity of hydroxyl moieties, allowing for chemical transformations on other parts of a molecule.[1][2] The structural elucidation of such protected compounds is a critical step to ensure the desired chemical entity has been synthesized before proceeding to subsequent reactions or biological assays. This guide outlines the key analytical techniques and a synthetic approach for this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of an acetophenone core where the hydroxyl group at the ortho position is protected as a methoxymethyl ether.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 6515-18-0 |

Predicted Spectroscopic Data for Structure Elucidation

Due to the limited availability of experimental spectra for this compound in the public domain, the following data are predicted based on established principles of NMR and mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the acetyl group, and the methoxymethyl ether.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | dd | 1H | Ar-H (ortho to C=O) |

| ~7.45 | td | 1H | Ar-H (para to C=O) |

| ~7.15 | d | 1H | Ar-H (ortho to O-MOM) |

| ~7.00 | t | 1H | Ar-H (meta to C=O) |

| 5.25 | s | 2H | -O-CH₂-O- |

| 3.50 | s | 3H | -O-CH₃ |

| 2.60 | s | 3H | -C(O)CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the methoxymethyl group.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~200.0 | C=O |

| ~155.0 | C-O-MOM |

| ~133.0 | Ar-C |

| ~130.0 | Ar-C |

| ~128.0 | Ar-C |

| ~121.0 | Ar-C |

| ~115.0 | Ar-C |

| 94.5 | -O-CH₂-O- |

| 56.0 | -O-CH₃ |

| 31.5 | -C(O)CH₃ |

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Fragment |

| 180 | [M]⁺ |

| 165 | [M - CH₃]⁺ |

| 149 | [M - OCH₃]⁺ |

| 135 | [M - CH₂OCH₃]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 45 | [CH₂OCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved by the protection of the hydroxyl group of 2-hydroxyacetophenone using a methoxymethylating agent. A general and reliable method involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base.

Materials:

-

2-Hydroxyacetophenone

-

Methoxymethyl chloride (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add N,N-Diisopropylethylamine (1.5 eq) to the stirred solution.

-

Slowly add methoxymethyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Visualizations

Logical Workflow for Structure Elucidation

Caption: Logical workflow for the structure elucidation of this compound.

Experimental Workflow for Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. This guide provides the predicted spectral data and a reliable synthetic protocol to aid researchers in the preparation and characterization of this compound. The presented workflows offer a clear and logical approach to both its synthesis and structural verification, which are essential steps in the fields of organic chemistry and drug development.

Disclaimer: The spectroscopic data presented in this guide are predicted and should be confirmed with experimental data upon synthesis of the compound. The provided experimental protocol is a general method and may require optimization for specific laboratory conditions.

References

Technical Guide: 1-(2-(Methoxymethoxy)phenyl)ethanone (CAS Number: 6515-18-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-(Methoxymethoxy)phenyl)ethanone, a key synthetic intermediate. While direct in-depth experimental data for this specific compound is limited, this document compiles available information and presents extrapolated methodologies and potential applications based on structurally related compounds. This guide includes physicochemical properties, a proposed synthesis protocol, and a discussion of its potential reactivity and biological significance, aiming to facilitate its use in research and development.

Chemical and Physical Properties

This compound, with the CAS number 6515-18-0, is an aromatic ketone.[1][2][3] The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl group, a common strategy in multi-step organic synthesis. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6515-18-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Boiling Point | 139-140 °C (at 12.5 Torr) | [1] |

| Density | 1.073 g/cm³ (Predicted) | [1] |

| LogP | 1.87190 | [1] |

| PSA (Polar Surface Area) | 35.53 Ų | [1] |

Synthesis

Direct and detailed experimental protocols for the synthesis of this compound are not extensively reported in the literature. However, a plausible and efficient synthesis route can be designed based on the well-established protection of phenols as methoxymethyl ethers. The proposed synthesis involves the reaction of 2'-hydroxyacetophenone with a methoxymethylating agent.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the methoxymethylation of phenols.

Materials:

-

2'-Hydroxyacetophenone

-

Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane

-

A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

10% aqueous Citric Acid solution

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

To a stirred solution of 2'-hydroxyacetophenone (1 equivalent) in anhydrous DCM at 0 °C, add N,N-Diisopropylethylamine (1.5 equivalents).

-

Slowly add chloromethyl methyl ether (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer and wash it sequentially with 10% aqueous citric acid solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Expected Outcome:

Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the acetyl group and the methoxymethyl ether.

-

Reactions of the Acetyl Group: The ketone functionality can undergo a variety of transformations, including reduction to the corresponding alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and reactions at the α-carbon (e.g., enolate formation and subsequent alkylation or condensation reactions).

-

Deprotection: The methoxymethyl (MOM) protecting group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to regenerate the parent phenol, 2'-hydroxyacetophenone. This orthogonality is a key feature in its application in multi-step synthesis.

Potential Applications:

Given its structure, this compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The protected hydroxyl group allows for selective modification of other parts of the molecule before its deprotection. For instance, it can serve as a precursor for the synthesis of substituted acetophenones, chalcones, and flavonoids, which are known to possess a wide range of biological activities.

Biological Activity (Inferred)

While no specific biological activities have been reported for this compound itself, its structural similarity to other substituted acetophenones suggests potential for biological relevance. Many acetophenone derivatives are known to exhibit anti-inflammatory, antioxidant, and antimicrobial properties.[4] Further research would be required to determine if this particular compound possesses any significant biological activity.

Diagrams

Synthesis Pathway

The following diagram illustrates the proposed synthetic route for this compound.

Caption: Proposed synthesis of this compound.

Deprotection Reaction

This diagram shows the deprotection of this compound to yield 2'-hydroxyacetophenone.

Caption: Deprotection of the MOM ether to the corresponding phenol.

Conclusion

This compound is a synthetically useful intermediate whose full potential is yet to be explored. This guide provides a foundational understanding of its properties and a practical, albeit proposed, methodology for its synthesis. The information presented, largely derived from analogous compounds, should serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug discovery, encouraging further investigation into this and related molecules.

References

An In-depth Technical Guide to the Synthesis of 1-(2-(Methoxymethoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-(methoxymethoxy)phenyl)ethanone, a valuable intermediate in organic synthesis. The primary focus is on the starting materials, experimental protocols, and quantitative data associated with its preparation.

Core Synthesis Pathway and Starting Materials

The synthesis of this compound fundamentally involves the protection of the phenolic hydroxyl group of a readily available starting material.

Primary Starting Material: The most common and direct precursor for the synthesis of this compound is 2'-hydroxyacetophenone . This compound serves as the foundational scaffold upon which the methoxymethyl (MOM) protecting group is installed.

Alternative Starting Material Route: While direct synthesis from 2'-hydroxyacetophenone is prevalent, it is noteworthy that 2'-hydroxyacetophenone itself is often synthesized from phenol . A common method for this transformation is the Fries rearrangement of phenyl acetate, which is generated from the acetylation of phenol.

Experimental Protocols

The key transformation in the synthesis of this compound from 2'-hydroxyacetophenone is the protection of the hydroxyl group as a methoxymethyl ether. A widely employed method utilizes methoxymethyl chloride (MOM-Cl) in the presence of a base.

Protocol: Methoxymethylation of 2'-Hydroxyacetophenone

This protocol is adapted from established procedures for the protection of phenolic hydroxyl groups.

Materials:

-

2'-Hydroxyacetophenone

-

Methoxymethyl chloride (MOM-Cl)

-

Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

To a solution of 2'-hydroxyacetophenone in a suitable solvent such as acetonitrile or dichloromethane, a base is added. Anhydrous potassium carbonate is a common choice for this reaction.

-

The mixture is stirred at room temperature to ensure the deprotonation of the phenolic hydroxyl group.

-

Methoxymethyl chloride (MOM-Cl) is then added dropwise to the reaction mixture. The reaction is typically carried out at room temperature or slightly elevated temperatures, and can be facilitated by microwave irradiation to reduce reaction times.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel to afford the pure product.

Quantitative Data

The efficiency of the synthesis is critically evaluated by the reaction yield and purity of the final product. The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2'-Hydroxyacetophenone | N/A |

| Reagents | Methoxymethyl chloride, Potassium Carbonate | [1] |

| Solvent | Acetonitrile | [1] |

| Reaction Conditions | 60 °C, Microwave, 1 hour | [1] |

| Yield | 48.0 - 77.5% | [1] |

Visualizing the Synthesis and Workflow

To further elucidate the synthetic process, the following diagrams illustrate the signaling pathway of the chemical transformation and a typical experimental workflow.

Caption: Synthesis pathway for this compound.

Caption: General experimental workflow for the synthesis.

References

1-(2-(Methoxymethoxy)phenyl)ethanone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of the organic compound 1-(2-(Methoxymethoxy)phenyl)ethanone, a substance of interest in synthetic chemistry and potentially for further research applications. Due to the limited availability of in-depth experimental data in public databases, this guide focuses on the fundamental molecular characteristics.

Core Molecular Data

The primary molecular identifiers and properties of this compound are summarized below. This information is crucial for experimental design, analytical characterization, and computational modeling.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 6515-18-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| Synonyms | 1-(2-(Methoxymethoxy)phenyl)ethan-1-one, 1-(2-Methoxymethoxyphenyl)ethanone | [1] |

Logical Structure of Compound Identification

The process for identifying the key properties of a chemical compound like this compound follows a logical progression. The diagram below illustrates this workflow, starting from the chemical name and leading to its fundamental physicochemical properties.

Caption: Workflow for determining the molecular properties of a chemical compound.

Experimental Protocols and Further Research

Researchers interested in this compound are encouraged to perform their own experimental investigations to determine its properties and potential applications. The data presented in this guide can serve as a foundational reference for such studies.

References

In-Depth Technical Guide to the Solubility of 1-(2-(Methoxymethoxy)phenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-(Methoxymethoxy)phenyl)ethanone in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound possesses both polar and non-polar characteristics. The presence of ether and carbonyl functional groups introduces polarity, while the phenyl ring is non-polar.

The expected solubility in various organic solvents can be predicted based on their polarity:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the target molecule is not a strong hydrogen bond donor, the oxygen atoms in the ether and carbonyl groups can act as hydrogen bond acceptors. Therefore, moderate solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile): These solvents possess dipoles but do not have O-H or N-H bonds. The polarity of this compound suggests it would be soluble in these solvents due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar phenyl ring of the compound will promote solubility in non-polar solvents. However, the polar functional groups may limit high solubility.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided to summarize the absence of this data and to serve as a template for recording experimentally determined values.

| Organic Solvent | Chemical Formula | Polarity Index | Reported Solubility ( g/100 mL at 25°C) |

| Methanol | CH₃OH | 5.1 | Data Not Available |

| Ethanol | C₂H₅OH | 4.3 | Data Not Available |

| Acetone | C₃H₆O | 5.1 | Data Not Available |

| Acetonitrile | C₂H₃N | 5.8 | Data Not Available |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data Not Available |

| Toluene | C₇H₈ | 2.4 | Data Not Available |

| Hexane | C₆H₁₄ | 0.1 | Data Not Available |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data Not Available |

| Diethyl Ether | C₄H₁₀O | 2.8 | Data Not Available |

Experimental Protocols for Solubility Determination

To ascertain the solubility of this compound, the following experimental protocols can be employed.

3.1. Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.[1]

Methodology:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected organic solvent in small portions.

-

After each addition, shake the test tube vigorously for 10-20 seconds.

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble. If the solid does not appear to dissolve, it is considered insoluble.

-

Record the observations.

3.2. Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for the precise measurement of a compound's solubility in a specific solvent at a given temperature.

Methodology:

-

Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant using a pre-weighed, airtight syringe.

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent from the vial under reduced pressure or in a fume hood until a constant weight of the dissolved solid is achieved.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of vial + solid) - (Weight of empty vial)] / (Volume of supernatant in mL) * 100

Visualizations

4.1. Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process for characterizing the solubility of an organic compound.

Caption: A flowchart depicting a general strategy for determining the initial solubility characteristics of an organic compound.

4.2. Experimental Workflow for Quantitative Solubility

The following diagram outlines the steps for the gravimetric determination of solubility.

Caption: A step-by-step workflow for the quantitative gravimetric determination of solubility.

References

An In-depth Technical Guide to 1-(2-(Methoxymethoxy)phenyl)ethanone: Discovery, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 1-(2-(Methoxymethoxy)phenyl)ethanone. While not a compound with a landmark discovery in its own right, its history is intrinsically linked to the development of the methoxymethyl (MOM) ether as a crucial protecting group in organic synthesis. This guide details the common synthetic routes, provides a representative experimental protocol, and tabulates key quantitative data.

Introduction and Historical Context

The "discovery" of this compound is not a singular event but rather a result of the broader development of protecting group chemistry. The methoxymethyl (MOM) ether was developed as a stable acetal protecting group for alcohols and phenols, removable under acidic conditions. Its application to 2'-hydroxyacetophenone, a common building block in the synthesis of flavonoids, chalcones, and other pharmaceutically relevant compounds, gave rise to this compound as a key synthetic intermediate.

The use of MOM as a protecting group allows for selective reactions at other positions of the aromatic ring or on the acetyl group without interference from the acidic phenolic proton. This strategy is fundamental in multi-step organic syntheses.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the hydroxyl group of 2'-hydroxyacetophenone. Several reagents and conditions can be employed for this methoxymethylation.

Common Synthetic Methodologies

The protection of the phenolic hydroxyl group of 2'-hydroxyacetophenone as a MOM ether can be accomplished using various reagents, most commonly chloromethyl methyl ether (MOM-Cl) or dimethoxymethane. The choice of reagent and reaction conditions can be tailored based on the scale of the reaction and the presence of other functional groups.

| Reagent | Base | Solvent | Temperature | Typical Yield | Reference |

| Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 85-98% | [1] |

| Chloromethyl methyl ether (MOM-Cl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 0 °C to Room Temp. | 74-96% | [1] |

| Dimethoxymethane | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | Room Temp. | Good | [2] |

| Methoxymethyl acetate | Zinc chloride etherate | Dichloromethane (DCM) | Room Temp. | Good | [3] |

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound using chloromethyl methyl ether and a non-nucleophilic base.

Materials:

-

2'-Hydroxyacetophenone

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2'-hydroxyacetophenone (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

-

Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq.) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Physicochemical and Spectroscopic Data

The following data pertains to this compound (CAS No: 6515-18-0).

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Boiling Point | 139-140 °C at 12.5 Torr |

| Density | ~1.073 g/cm³ (Predicted) |

Note: Experimental spectroscopic data for this compound was not available in the searched resources. The data for structurally similar compounds can be found in the literature for comparison.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathway (Illustrative)

As this compound is primarily a synthetic intermediate, it is not directly involved in signaling pathways. However, its derivatives, such as flavonoids and chalcones, are known to modulate various cellular signaling pathways. The diagram below illustrates a hypothetical relationship where this compound serves as a precursor to a biologically active molecule.

Caption: Precursor role in synthesizing bioactive molecules.

Conclusion

This compound is a valuable synthetic intermediate whose utility is derived from the robust and reversible nature of the methoxymethyl protecting group. While its own history is modest, it plays a critical role in the synthesis of a wide array of more complex molecules with significant applications in medicinal chemistry and drug development. This guide provides the foundational knowledge for its synthesis and handling for research professionals.

References

Spectroscopic and Synthetic Analysis of 1-(2-(Methoxymethoxy)phenyl)ethanone: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

However, extensive data has been located for a structurally related compound, 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone (CAS 65490-09-7). This guide presents a detailed analysis of this related compound to provide insight into the spectroscopic characteristics and synthetic methodologies that may be applicable or analogous to the target molecule.

Spectroscopic Data of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone

The following tables summarize the available spectroscopic data for 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 13.31 | s | - | 1H | Ar-OH |

| 6.24 | d | 2.3 | 1H | Ar-H |

| 6.19 | d | 2.3 | 2H | Ar-H |

| 5.30 | s | - | 2H | -O-CH₂-O- |

| 5.22 | s | - | 2H | -O-CH₂-O- |

| 3.44 | s | - | 3H | -O-CH₃ |

| 3.38 | s | - | 3H | -O-CH₃ |

| 2.60 | s | - | 3H | -C(O)-CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1][2]

Table 2: Mass Spectrometry Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| LC-MS | ESI | 257 | [M+H]⁺ |

| HRMS | ESI | 257.1020 (calculated), 257.1019 (found) | [C₁₂H₁₆O₆+H]⁺ |

Experimental Protocols

A detailed experimental protocol for the synthesis of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone is described below.[1][2]

Synthesis of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone

Materials:

-

1-(2,4,6-trihydroxyphenyl)ethanone

-

Dimethoxymethane

-

Acetyl chloride

-

Zinc bromide (ZnBr₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

10% aqueous citric acid solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of dimethoxymethane and zinc bromide in dichloromethane, acetyl chloride was added dropwise over 30 minutes, maintaining the temperature below 30°C.

-

The reaction mixture was stirred for 3 hours at room temperature.

-

The solution was then diluted with dichloromethane and cooled to 5°C.

-

1-(2,4,6-trihydroxyphenyl)ethanone was added portion-wise, followed by the dropwise addition of N,N-diisopropylethylamine.

-

After 1 hour, the ice bath was removed, and the reaction was allowed to warm to room temperature and stirred overnight.

-

The resulting cloudy solution was washed sequentially with saturated aqueous ammonium chloride solution and 10% aqueous citric acid solution.

-

The organic layer was dried over sodium sulfate, and the solvent was removed under reduced pressure to yield the product.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a substituted acetophenone derivative, using the synthesis of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone as an example.

Caption: Workflow for the synthesis and spectroscopic analysis of a substituted acetophenone.

This guide provides a comprehensive overview based on the available data for a closely related analogue to 1-(2-(Methoxymethoxy)phenyl)ethanone. Researchers are advised to consider this information as a foundational reference, which may aid in the design of synthetic and analytical strategies for the target compound. Further investigation into specialized chemical literature and databases may be required to obtain the specific data for this compound.

References

Methodological & Application

Application Notes and Protocols: 1-(2-(Methoxymethoxy)phenyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(2-(methoxymethoxy)phenyl)ethanone as a key intermediate in organic synthesis, particularly in the construction of flavonoid and chromone scaffolds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

This compound is a valuable synthetic intermediate in which the phenolic hydroxyl group of 2'-hydroxyacetophenone is protected by a methoxymethyl (MOM) ether. This protection strategy is crucial in multi-step syntheses, as it prevents the acidic phenol from interfering with subsequent base-catalyzed reactions and other transformations. The MOM group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group for the synthesis of complex molecules such as flavonoids and chromones.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of commercially available 2'-hydroxyacetophenone. The use of a non-nucleophilic base is essential to prevent side reactions.

Synthetic Workflow for MOM Protection

Caption: Workflow for the synthesis of this compound.

Quantitative Data for Synthesis

| Step | Starting Material | Reagents | Solvent | Conditions | Time (h) | Yield (%) |

| 1 | 2'-Hydroxyacetophenone | MOMCl, DIPEA | DCM | 0°C to room temp. | 16 | ~95 |

Experimental Protocol: Synthesis of this compound

-

To a solution of 2'-hydroxyacetophenone (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

-

Cool the mixture to 0°C in an ice bath.

-

Add chloromethyl methyl ether (MOMCl, 1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction with the addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Flavonoid Synthesis

This compound is an excellent precursor for the synthesis of flavonoids. The MOM-protected ketone readily undergoes Claisen-Schmidt condensation with various benzaldehydes to form chalcones. These chalcones can then be cyclized and subsequently deprotected to yield the desired flavones.

Flavonoid Synthesis Pathway

Caption: Synthetic pathway to flavonoids from this compound.

Quantitative Data for Flavonoid Synthesis

| Step | Starting Material | Key Reagents | Conditions | Time (h) | Yield (%) |

| 1 | This compound | Benzaldehyde, NaOH | Ethanol, rt | 12 | ~85 |

| 2 | MOM-Protected Chalcone | I₂, DMSO | 120°C | 2 | ~70 |

| 3 | MOM-Protected Flavone | HCl, Methanol | Reflux | 4 | ~90 |

Experimental Protocol: Synthesis of a Flavone

Step 1: Claisen-Schmidt Condensation to form a Chalcone

-

To a solution of this compound (1.0 eq.) and a substituted benzaldehyde (1.1 eq.) in ethanol, add a solution of sodium hydroxide (2.0 eq.) in water.

-

Stir the mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice water and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the MOM-protected chalcone.

Step 2: Oxidative Cyclization to form a Flavone

-

Dissolve the MOM-protected chalcone (1.0 eq.) in dimethyl sulfoxide (DMSO).

-

Add iodine (I₂, 1.2 eq.) and heat the mixture to 120°C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the MOM-protected flavone.

Step 3: Deprotection to form the Final Flavone

-

Dissolve the MOM-protected flavone (1.0 eq.) in methanol.

-

Add concentrated hydrochloric acid (catalytic amount) and reflux the mixture for 4 hours.

-

Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final flavone.

Application in Chromone Synthesis

This compound can also serve as a stable precursor for the synthesis of chromones. This involves the deprotection of the MOM group to reveal the 2'-hydroxyacetophenone, which can then undergo cyclization with a suitable C1 synthon, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Chromone Synthesis Pathway

Caption: Synthetic pathway to chromones from this compound.

Quantitative Data for Chromone Synthesis

| Step | Starting Material | Key Reagents | Conditions | Time (h) | Yield (%) |

| 1 | This compound | HCl, Methanol | Reflux | 4 | ~95 |

| 2 | 2'-Hydroxyacetophenone | DMF-DMA | Reflux | 6 | ~80 |

Experimental Protocol: Synthesis of a Chromone

Step 1: Deprotection to 2'-Hydroxyacetophenone

-

Dissolve this compound (1.0 eq.) in methanol.

-

Add concentrated hydrochloric acid (catalytic amount) and reflux the mixture for 4 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 2'-hydroxyacetophenone, which can be used in the next step without further purification.

Step 2: Condensation and Cyclization to form a Chromone

-

To the crude 2'-hydroxyacetophenone (1.0 eq.), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq.).

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and collect the precipitated solid by filtration.

-

Recrystallize the solid from ethanol to obtain the pure chromone.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its stability and the ease of deprotection of the MOM group make it an ideal precursor for the synthesis of biologically relevant heterocyclic compounds such as flavonoids and chromones. The protocols and data presented herein provide a practical guide for researchers in the field of synthetic and medicinal chemistry.

Application Notes and Protocols: Methoxymethyl (MOM) Ether as a Protecting Group for Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the judicious use of protecting groups is paramount. The hydroxyl group of phenols, being nucleophilic and acidic, often requires temporary protection to prevent unwanted side reactions. The methoxymethyl (MOM) ether has emerged as a reliable and versatile protecting group for phenols due to its ease of introduction, stability to a wide range of reaction conditions, and facile cleavage under specific acidic conditions. This document provides detailed application notes and experimental protocols for the protection of phenols as MOM ethers and their subsequent deprotection.

Protection of Phenols as Methoxymethyl Ethers

The introduction of the MOM group onto a phenolic hydroxyl is typically achieved by reacting the phenol with a methoxymethylating agent in the presence of a base. Common reagents include chloromethyl methyl ether (MOM-Cl) or dimethoxymethane.

Table 1: Comparison of Methods for the Protection of Phenols as MOM Ethers

| Method | Reagents | Solvent | Base | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |

| A | Chloromethyl methyl ether (MOM-Cl) | Dichloromethane (DCM) | N,N-Diisopropylethylamine (DIPEA) | 0 to rt | 12-24 h | 75-95 | MOM-Cl is a carcinogen and should be handled with extreme care in a fume hood.[1][2] |

| B | Chloromethyl methyl ether (MOM-Cl) | Acetone | Anhydrous K₂CO₃ | Reflux | 3-6 h | High | A common and effective method.[3] |

| C | Dimethoxymethane, p-toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | - | Reflux | 48 h | ~60 | Utilizes a less hazardous methoxymethylating agent.[4] |

| D | Methoxymethyl acetate, Zinc chloride (ZnCl₂) | Dichloromethane (DCM) | - | Room Temperature | - | 66-76 | A mild method using a Lewis acid catalyst.[5] |

Experimental Protocol: Protection of a Phenol using Chloromethyl Methyl Ether (Method A)

This protocol describes the general procedure for the protection of a phenolic hydroxyl group using chloromethyl methyl ether and N,N-diisopropylethylamine.

Materials:

-

Phenol substrate (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Chloromethyl methyl ether (MOM-Cl) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the phenol substrate (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N,N-diisopropylethylamine (2.0 equiv) to the stirred solution.

-

Add chloromethyl methyl ether (1.5 equiv) dropwise to the reaction mixture at 0 °C. Caution: MOM-Cl is a potent carcinogen and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected phenol.

Deprotection of Methoxymethyl-Protected Phenols

The cleavage of the MOM ether to regenerate the free phenol is most commonly achieved under acidic conditions. A variety of reagents and conditions can be employed, offering a range of selectivity and mildness.

Table 2: Comparison of Methods for the Deprotection of Phenolic MOM Ethers

| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |

| E | Concentrated HCl | Methanol | Reflux | - | High | A classic and effective method.[2] |

| F | Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) | Dichloromethane (DCM) | Room Temperature | 0.5-2 h | 90-98 | A mild, efficient, and heterogeneous catalyst-based method.[6][7] |

| G | Wells-Dawson heteropolyacid | Methanol | 65 | < 1 h | 98-100 | Utilizes a recoverable and reusable solid acid catalyst.[3] |

| H | Trimethylsilyl triflate (TMSOTf), 2,2′-bipyridyl | Acetonitrile | 0 to rt | 1-3 h | 85-95 | A mild method that proceeds via a silyl ether intermediate.[8][9] |

| I | Bismuth trichloride (BiCl₃) | Acetonitrile/water | 50 | - | Good to Excellent | A mild protocol using a "green" bismuth reagent.[10] |

| J | Zinc bromide (ZnBr₂), n-propanethiol (n-PrSH) | - | - | < 10 min | High | A rapid deprotection method.[11] |

Experimental Protocol: Deprotection of a Phenolic MOM Ether using Silica-Supported Sodium Hydrogen Sulfate (Method F)

This protocol details a mild and efficient deprotection of a MOM-protected phenol using a heterogeneous acid catalyst.[6]

Materials:

-

MOM-protected phenol (1.0 equiv)

-

Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂)

-

Dichloromethane (DCM)

-

Celite or filter paper

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the MOM-protected phenol (1.0 equiv) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Add silica-supported sodium hydrogen sulfate to the solution. The amount of catalyst may need to be optimized for specific substrates.

-

Stir the mixture vigorously at room temperature. Monitor the progress of the reaction by TLC.

-

Upon completion of the reaction, filter the reaction mixture through a pad of Celite or filter paper to remove the catalyst.

-

Wash the filter cake with additional dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the deprotected phenol.

-

If necessary, further purify the product by flash column chromatography or recrystallization.

Visualization of Workflows

Protection of a Phenol with a Methoxymethyl Group

Caption: Workflow for the protection of a phenol as a MOM ether.

Deprotection of a MOM-Protected Phenol

Caption: Workflow for the deprotection of a MOM-protected phenol.

Conclusion

The methoxymethyl ether is a highly effective protecting group for phenols, offering a balance of stability and ease of removal that is advantageous in many synthetic campaigns. The choice of protection and deprotection methodology should be tailored to the specific substrate and the compatibility of other functional groups present in the molecule. The protocols and data presented herein provide a comprehensive guide for the application of the MOM protecting group in research and development.

References

- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 5. Alcohol and phenol protecting groups. MOM protection chemistry [oocities.org]

- 6. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]

- 7. MOM Ethers [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. General mild method for cleavage of methoxymethyl ethers using bismuth trichoride [morressier.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-(2-(Methoxymethoxy)phenyl)ethanone in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-(Methoxymethoxy)phenyl)ethanone serves as a valuable protected precursor to 2'-hydroxyacetophenone, a key building block in the synthesis of a diverse range of biologically active molecules. The methoxymethyl (MOM) ether acts as a stable protecting group for the phenolic hydroxyl group, allowing for chemical transformations on other parts of the molecule that would otherwise be incompatible with a free phenol. Subsequent deprotection under acidic conditions readily yields the 2'-hydroxyacetophenone core, which is a cornerstone for the synthesis of flavonoids, chalcones, and other heterocyclic systems of significant medicinal interest. These resulting compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.

Strategic Importance in Synthesis

The use of this compound allows for a strategic approach in multi-step organic synthesis. The MOM group's stability to a variety of reagents, followed by its facile removal, makes it an ideal choice for syntheses requiring selective manipulation of functional groups. This is particularly crucial in the construction of complex natural product analogues and novel therapeutic agents. The primary application involves the Claisen-Schmidt condensation to form chalcones, which are versatile intermediates for a plethora of heterocyclic compounds.[1][2][3]

Applications in the Synthesis of Bioactive Molecules

Synthesis of Anti-inflammatory Chalcones and Flavonoids

2'-Hydroxychalcones, derived from 2'-hydroxyacetophenones, are well-documented inhibitors of inflammatory mediators.[4] They can be synthesized via a Claisen-Schmidt condensation between 1-(2-hydroxyphenyl)ethanone (obtained after deprotection of this compound) and various substituted benzaldehydes.[5][6] These chalcones can be further cyclized to produce flavanones, which also exhibit significant anti-inflammatory effects by inhibiting nitric oxide (NO) production.[6]

Development of Anticancer Agents

A multitude of chalcone and flavone derivatives synthesized from 2'-hydroxyacetophenone precursors have shown potent anticancer activity.[7][8] For instance, certain 2'-hydroxychalcones have demonstrated cytotoxic effects against various cancer cell lines, including melanoma.[8] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.[7] Furthermore, polymethoxy aurones, which can be synthesized from related precursors, have been identified as potential cell cycle inhibitors, targeting cyclin-dependent kinases.[9]

Discovery of Novel Antimicrobial and Antioxidant Compounds

The inherent structural features of chalcones, such as the α,β-unsaturated ketone moiety, contribute to their antimicrobial and antioxidant activities.[2][10] Derivatives of this compound are utilized to explore novel chemical spaces for the development of new antibacterial and antifungal agents.[11][12] Additionally, the antioxidant properties of 2'-hydroxychalcones are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.[10]

Quantitative Data Summary

The following table summarizes the biological activities of representative compounds synthesized from 2'-hydroxyacetophenone, the deprotected form of this compound.

| Compound Class | Specific Derivative | Biological Activity | Target/Assay | IC50 Value | Reference |

| 2'-Hydroxychalcone | (E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Anti-inflammatory | Inhibition of chemical mediators from mast cells, neutrophils, macrophages | Not specified | [5] |

| 2'-Hydroxychalcone | 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Chemopreventive | Not specified | Not specified | [13] |

| 2'-Hydroxychalcone | 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone | Antioxidant | DPPH radical scavenging | 190 µg/mL | [13] |

| 2'-Hydroxychalcone | Chalcone 6 | Antileishmanial | Leishmania donovani | 2.33 µM | [8] |

| 2'-Hydroxychalcone | Chalcone 11 | Antileishmanial | Leishmania donovani | 2.82 µM | [8] |

| 2'-Hydroxychalcone | Chalcone 15 | Antimalarial | Plasmodium falciparum 3D7 strain | 3.21 µM | [8] |

| 2'-Hydroxychalcone | Chalcone 3c | Lipoxygenase Inhibition | Soybean Lipoxygenase | 45 µM | [10] |

| 2'-Hydroxychalcone | Chalcone 4b | Lipoxygenase Inhibition | Soybean Lipoxygenase | 70 µM | [10] |

| Aurone | Compound 1c | Anti-proliferative | DU145 prostate cancer cells | Not specified | [9] |

Experimental Protocols

Protocol 1: General Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation

This protocol describes the synthesis of 2'-hydroxychalcones from 2'-hydroxyacetophenone (obtained after deprotection of this compound).

Materials:

-

2'-Hydroxyacetophenone

-

Substituted benzaldehyde

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve 2'-hydroxyacetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.[3]

-

Cool the mixture in an ice bath.

-

Slowly add a solution of KOH (or NaOH) in water (e.g., 40-50% w/v) to the stirred mixture.[3][5]

-

Continue stirring the reaction mixture at room temperature for a specified time (typically ranging from a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).[1][3]

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2'-hydroxychalcone.[1]

Protocol 2: General Synthesis of Flavanones from 2'-Hydroxychalcones

This protocol outlines the cyclization of 2'-hydroxychalcones to flavanones.

Materials:

-

2'-Hydroxychalcone

-

Ethanol or other suitable solvent

-

Base catalyst (e.g., sodium acetate) or acid catalyst (e.g., sulfuric acid)

-

Reflux apparatus

Procedure:

-

Dissolve the synthesized 2'-hydroxychalcone (1 equivalent) in a suitable solvent such as ethanol.[6]

-

Add a catalytic amount of a base (e.g., sodium acetate) or acid (e.g., a few drops of concentrated sulfuric acid).

-

Reflux the reaction mixture for several hours, monitoring the disappearance of the chalcone by TLC.[6]

-

After completion, cool the reaction mixture to room temperature.

-

If the product precipitates, filter it directly. Otherwise, pour the mixture into cold water to induce precipitation.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude flavanone by recrystallization from an appropriate solvent.

Visualizations

Caption: Synthetic pathway from this compound to flavonoids.

Caption: General experimental workflow for the synthesis and evaluation of bioactive flavonoids.

Caption: Inhibition of the iNOS pathway by synthesized chalcones and flavanones.

References

- 1. journals.innovareacademics.in [journals.innovareacademics.in]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jchemrev.com [jchemrev.com]

- 6. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities [mdpi.com]

- 9. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of Chalcones from 1-(2-(Methoxymethoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of chalcones via the Claisen-Schmidt condensation of 1-(2-(methoxymethoxy)phenyl)ethanone with various aromatic aldehydes. The subsequent deprotection of the methoxymethyl (MOM) ether to yield the corresponding 2'-hydroxychalcones is also described. Chalcones are a class of organic compounds that serve as important precursors for flavonoids and are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The provided methodologies are based on established laboratory procedures, offering a reproducible approach for the synthesis of a variety of chalcone derivatives.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal intermediates in the biosynthesis of flavonoids and isoflavonoids in plants. Their versatile chemical scaffold has attracted considerable attention from the scientific community, leading to the exploration of their wide-ranging pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.

The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. In this application note, we focus on the synthesis utilizing this compound, a derivative of 2'-hydroxyacetophenone where the hydroxyl group is protected by a methoxymethyl (MOM) group. The MOM protecting group is employed to prevent unwanted side reactions during the basic conditions of the condensation and can be readily removed under acidic conditions to yield the desired 2'-hydroxychalcone.

Data Presentation

The following table summarizes the yields of various substituted chalcones synthesized using a similar MOM-protected acetophenone precursor, demonstrating the general applicability and efficiency of the described protocol.

| Entry | Aldehyde Substituent | Product | Yield (%) |

| 1 | 4-OCH₃ | (E)-1-(2-(methoxymethoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 85 |

| 2 | 3,4-(OCH₃)₂ | (E)-1-(2-(methoxymethoxy)phenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 78 |

| 3 | 4-Cl | (E)-1-(2-(methoxymethoxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 82 |

| 4 | 4-NO₂ | (E)-1-(2-(methoxymethoxy)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 75 |

| 5 | H | (E)-1-(2-(methoxymethoxy)phenyl)-3-phenylprop-2-en-1-one | 80 |

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(2-(methoxymethoxy)phenyl)-3-arylprop-2-en-1-one (Chalcone Synthesis)

This protocol details the base-catalyzed Claisen-Schmidt condensation.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol (EtOH)

-

Potassium hydroxide (KOH)

-

Distilled water

-

Hydrochloric acid (HCl, 1N)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-